molecular formula C10H9ClO4 B14507636 4-(4-Chlorophenoxy)-2-oxobutanoic acid CAS No. 64114-02-9

4-(4-Chlorophenoxy)-2-oxobutanoic acid

Cat. No.: B14507636
CAS No.: 64114-02-9
M. Wt: 228.63 g/mol
InChI Key: NFKMYVKPVRKGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenoxy)-2-oxobutanoic acid is a high-purity chemical compound offered for research use only. It is strictly intended for laboratory investigations and is not approved for diagnostic, therapeutic, or personal use. This molecule features a 4-chlorophenoxy moiety linked to a 2-oxobutanoic acid backbone, a structural motif seen in various bioactive molecules and synthetic intermediates . Compounds with the chlorophenoxy group are of significant interest in agricultural and plant science research. For instance, the well-known synthetic auxin, 4-Chlorophenoxyacetic acid, demonstrates the biological activity associated with this chemical class in regulating plant growth . As such, 4-(4-Chlorophenoxy)-2-oxobutanoic acid may serve as a valuable precursor or intermediate in the synthesis of more complex molecules for biochemical and pharmacological studies. Researchers can utilize this compound to develop novel analogs or to study structure-activity relationships. Consistent with similar research chemicals, proper handling procedures should be followed. Refer to the associated Safety Data Sheet for detailed hazard and handling information. The product is supplied with guaranteed quality and stability, sealed and stored under recommended conditions to ensure integrity.

Properties

CAS No.

64114-02-9

Molecular Formula

C10H9ClO4

Molecular Weight

228.63 g/mol

IUPAC Name

4-(4-chlorophenoxy)-2-oxobutanoic acid

InChI

InChI=1S/C10H9ClO4/c11-7-1-3-8(4-2-7)15-6-5-9(12)10(13)14/h1-4H,5-6H2,(H,13,14)

InChI Key

NFKMYVKPVRKGFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCC(=O)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)-2-oxobutanoic acid typically involves the reaction of 4-chlorophenol with a suitable butanoic acid derivative. One common method includes the following steps:

Industrial Production Methods

Industrial production of 4-(4-Chlorophenoxy)-2-oxobutanoic acid may involve similar synthetic routes but on a larger scale. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)-2-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Chlorophenoxy)-2-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of herbicides and plant growth regulators .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)-2-oxobutanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 4-(4-chlorophenoxy)-2-oxobutanoic acid and its analogs:

Table 1: Comparative Analysis of 4-(4-Chlorophenoxy)-2-oxobutanoic Acid and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities
4-(4-Chlorophenoxy)-2-oxobutanoic acid C₁₀H₉ClO₄ 244.63 4-Chlorophenoxy, 2-oxo High acidity due to electron-withdrawing Cl; potential coordination sites at oxo and COOH groups
4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid C₁₀H₁₀ClNO₃ 227.64 2-Chlorophenylamino, 4-oxo Hydrogen bonding via NH group; possible use in metal complexes
Ethyl 2-(4-chlorophenoxy)acetoacetate C₁₂H₁₃ClO₄ 256.68 4-Chlorophenoxy, ethyl ester, 3-oxo Increased lipophilicity; ester group enhances bioavailability
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids C₁₂H₁₂ClO₅S (example) 316.74 (varies) Sulfanyl, aryl, 4-oxo Antiproliferative activity; synthesized via Michael addition
4-Hydroxy-2-oxobutanoic acid C₄H₆O₄ 118.09 Hydroxy, 2-oxo Lower acidity; involvement in metabolic pathways (e.g., ketone bodies)

Substituent Effects on Acidity and Reactivity

  • Chlorophenoxy vs. Amino Groups: The 4-chlorophenoxy group in the target compound is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~2–3 estimated) compared to amino-substituted analogs like 4-[(2-chlorophenyl)amino]-4-oxobutanoic acid, where the NH group donates electrons, reducing acidity .
  • Esterification: Ethyl 2-(4-chlorophenoxy)acetoacetate’s ester group improves membrane permeability but reduces hydrogen-bonding capacity compared to the free carboxylic acid .

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